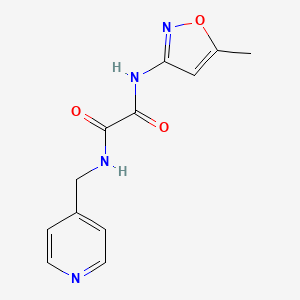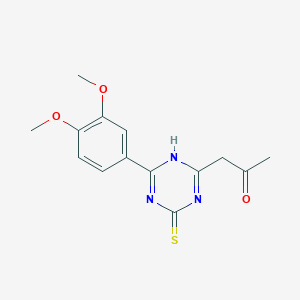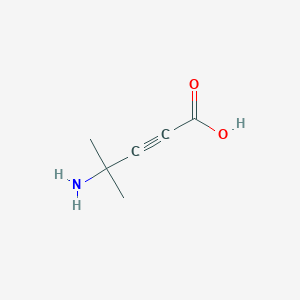
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the isoxazole and pyridine rings. The exact structure would depend on the positions of these rings and the other groups in the molecule .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with isoxazole and pyridine rings are known to undergo a variety of chemical reactions. These can include reactions with nucleophiles and electrophiles, as well as various types of rearrangements .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the isoxazole and pyridine rings. These rings can influence properties such as solubility, melting point, and reactivity.Scientific Research Applications
Antiviral and Antimicrobial Applications
N1-(5-methylisoxazol-3-yl)-N2-(pyridin-4-ylmethyl)oxalamide and its derivatives demonstrate significant antiviral activity, particularly against human rhinovirus (HRV) 3C protease, indicating potential for therapeutic use in treating HRV infections. Compound 1, an analog, has shown potent in vitro activity against all tested HRV serotypes and clinical isolates, highlighting its role in inhibiting HRV 3C-mediated polyprotein processing in infected cells. This compound's pharmacokinetics and safety profile in humans suggest its oral bioavailability and tolerability at high doses, paving the way for potential clinical applications in antiviral therapy (Patick et al., 2005).
Chemical Synthesis Enhancements
The compound and related structures have been utilized as ligands in catalyzed chemical reactions. For example, N,N'-Bis(pyridin-2-ylmethyl)oxalamide (BPMO) significantly promotes the Cu-catalyzed N-arylation of oxazolidinones and primary and secondary amides with aryl iodides at room temperature. This application showcases its versatility in organic synthesis, offering a method to create diverse N-arylation products under mild conditions, which is crucial for pharmaceutical and materials chemistry research (Bhunia, De, & Ma, 2022).
Potential in Material Sciences
The compound's derivatives have been explored for their potential in materials science, such as in the development of metal-organic frameworks (MOFs). Mixed-lanthanide MOFs utilizing similar chemical structures have been synthesized, offering applications as ratiometric luminescent sensors for detecting temperature over a broad range. These MOFs exhibit excellent linear response relationships with temperature, highlighting their utility in designing temperature sensors and their potential for application in physiological environments (Yang et al., 2018).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(pyridin-4-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O3/c1-8-6-10(16-19-8)15-12(18)11(17)14-7-9-2-4-13-5-3-9/h2-6H,7H2,1H3,(H,14,17)(H,15,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HACRENKFZBYIBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{thieno[2,3-d]pyrimidin-4-yl}-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2943506.png)



![5-[[3-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)propanoylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2943510.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-6-methyl-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2943511.png)
![2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2943513.png)
![5-Bromo-2-({1-[(1,3-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2943516.png)
![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethoxy)phenyl]phthalazin-1-one](/img/structure/B2943517.png)


![1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane](/img/structure/B2943522.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-3-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2943524.png)
![N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2943529.png)
